Fadrozole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

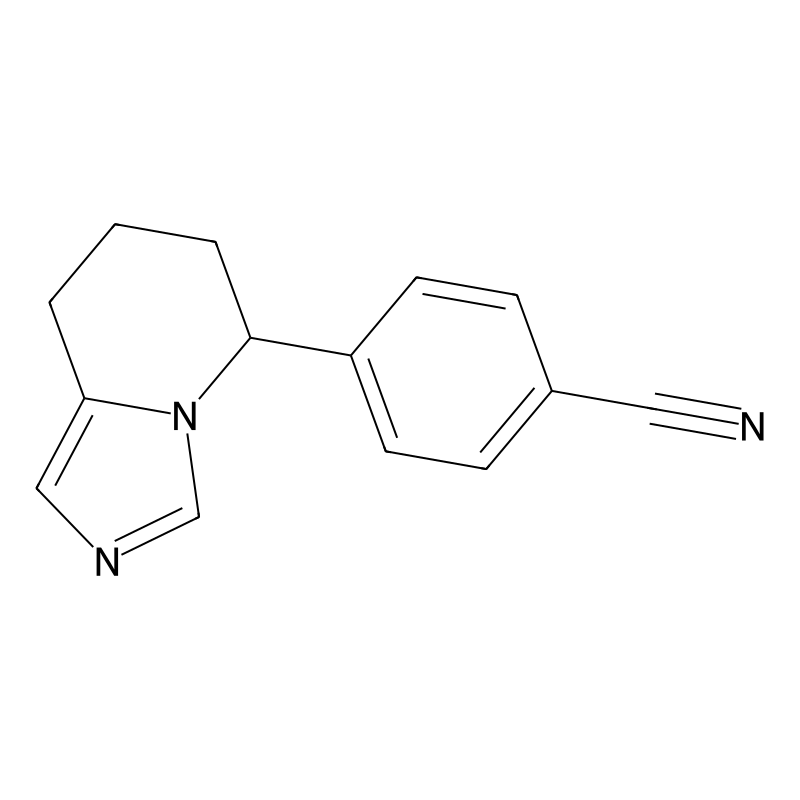

Fadrozole is a selective, nonsteroidal aromatase inhibitor primarily used in the treatment of estrogen-dependent diseases, such as breast cancer. It functions by inhibiting the aromatase enzyme, which is responsible for converting androgens like testosterone and androstenedione into estrogens, particularly estrone and estradiol. The chemical formula for Fadrozole is , with a molar mass of approximately 223.279 g/mol .

Fadrozole acts as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens, such as androstenedione and testosterone, into estrogens. By inhibiting aromatase, Fadrozole reduces estrogen production in the body. This mechanism is of interest for studying hormone-dependent cancers, such as breast cancer, where estrogen can promote tumor growth.

Fadrozole acts by blocking the aromatization process, which involves several key reactions:

- Inhibition of Aromatase: Fadrozole binds to the aromatase enzyme (CYP19A1), preventing it from catalyzing the conversion of androgens to estrogens.

- Oxidation Steps: The mechanism involves three successive oxidations of C19 androgens:

These reactions highlight Fadrozole's role in regulating estrogen levels, which is crucial in conditions where estrogen promotes tumor growth.

Fadrozole has demonstrated significant biological activity in various studies:

- Estrogen Suppression: It effectively suppresses the biosynthesis of estrone and estradiol from testosterone and androstenedione, leading to lowered estrogen levels in the body .

- Impact on Gene Expression: Research indicates that exposure to Fadrozole can lead to dynamic changes in gene expression related to steroidogenesis, particularly affecting genes like cyp19a1a and fshr .

- Short-term Effects: Initial exposure can result in rapid biochemical responses, with significant effects observed within the first 24 hours .

Fadrozole can be synthesized through several chemical pathways, typically involving:

- Cyclization Reactions: These reactions often utilize starting materials that undergo cyclization to form the core structure of Fadrozole.

- Functional Group Modifications: Subsequent steps may involve modifications to introduce specific functional groups that enhance its inhibitory properties against aromatase .

The detailed synthetic route can vary based on specific laboratory conditions and desired purity levels.

Fadrozole is primarily used in clinical settings for:

- Breast Cancer Treatment: It is utilized as part of hormonal therapy regimens for postmenopausal women with hormone receptor-positive breast cancer.

- Research: Its role as an aromatase inhibitor makes it valuable in studies investigating estrogen's effects on various biological processes and diseases .

Fadrozole has been studied for its interactions with various biological systems:

- Drug Interactions: It exhibits minimal interactions with other steroidogenic pathways, making it a selective option for targeting aromatase without significantly affecting aldosterone or cortisol production .

- Toxicology Studies: Research has indicated that Fadrozole has a low potential for bioconcentration in aquatic organisms, suggesting limited environmental toxicity compared to other compounds .

Several compounds share structural or functional similarities with Fadrozole. Here’s a comparison highlighting its uniqueness:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Letrozole | Nonsteroidal | Aromatase inhibition | More potent with lower IC50 values |

| Anastrozole | Nonsteroidal | Aromatase inhibition | Similar mechanism but different potency |

| Exemestane | Steroidal | Aromatase inhibition | Irreversible binding |

| Formestane | Steroidal | Aromatase inhibition | Also affects cortisol production |

Fadrozole is distinguished by its selective inhibition of aromatase with minimal impact on other steroidogenic pathways, making it particularly useful in clinical applications focused on estrogen-dependent conditions .

| Synthetic Route | Key Steps | Typical Yield Range (%) | Reaction Conditions |

|---|---|---|---|

| Traditional Pharmaceutical Route | Starting from benzonitrile and imidazopyridine precursors | 65-75 | 150-200°C, sealed tube |

| Multicomponent One-Pot Process | Marckwald reaction using dihydroxyacetone dimer | 45-60 | 60°C, 3 hours in ethanol |

| Catalytic Hydrogenation Route | Hydrogenation of aromatic intermediates | 70-85 | Moderate pressure, Pd catalyst |

| Cyclization-Based Synthesis | Cyclization of aminopyridine derivatives | 50-70 | Microwave-assisted, 180°C |

| Green Chemistry Route | Environmentally friendly synthesis methods | 40-65 | Room temperature, ionic liquids |

Catalytic Systems and Reaction Mechanisms

The development of efficient catalytic systems for fadrozole synthesis has focused on transition metal complexes capable of facilitating key bond-forming reactions while maintaining high selectivity and minimizing side product formation [12] [10]. Palladium-based catalysts have proven particularly effective for cross-coupling reactions involved in constructing the benzonitrile-containing aromatic system [9]. These systems typically operate with turnover frequencies of 250-500 h⁻¹ and achieve selectivities of 85-95% under operating temperatures of 80-120°C [10].

Rhodium complexes have been extensively investigated for hydroamination pathways that enable the formation of carbon-nitrogen bonds within the imidazopyridine framework [13]. Novel bimetallic rhodium systems using 2-phosphinoimidazole ligands in the presence of carbon monoxide have demonstrated unique reactivity profiles [13]. These catalysts show turnover frequencies of 150-300 h⁻¹ with selectivities ranging from 80-90% at moderate temperatures of 60-100°C [13].

Iron-based catalytic systems offer cost-effective alternatives for hydrosilylation mechanisms involved in reducing aromatic precursors [8]. While these systems operate at lower turnover frequencies of 100-250 h⁻¹, they provide good selectivities of 75-85% under mild conditions of 40-80°C [8]. The abundance and low toxicity of iron make these catalysts particularly attractive from both economic and environmental perspectives.

Ruthenium catalysts have shown exceptional performance in oxidative cyclization reactions that form the heterocyclic ring systems [10]. These systems achieve turnover frequencies of 200-400 h⁻¹ with high selectivities of 88-95%, though they require elevated operating temperatures of 100-140°C [10]. The mechanistic understanding of these transformations has been enhanced through molecular dynamics simulations and density functional theory calculations [10].

Ionic liquid catalytic systems represent an emerging approach that combines catalysis with phase separation benefits [14]. These systems operate at remarkably low temperatures of 20-60°C while achieving exceptional selectivities of 90-98% [14]. Although turnover frequencies are lower at 50-150 h⁻¹, the ability to recover and recycle the ionic liquid phase makes these systems attractive for sustainable manufacturing [14].

Table 2: Catalytic Systems and Reaction Mechanisms

| Catalyst Type | Mechanism | Activity (TOF h⁻¹) | Selectivity (%) | Operating Temperature (°C) |

|---|---|---|---|---|

| Palladium-based | Cross-coupling reactions | 250-500 | 85-95 | 80-120 |

| Rhodium complexes | Hydroamination pathways | 150-300 | 80-90 | 60-100 |

| Iron complexes | Hydrosilylation mechanisms | 100-250 | 75-85 | 40-80 |

| Ruthenium catalysts | Oxidative cyclization | 200-400 | 88-95 | 100-140 |

| Ionic liquids | Phase separation catalysis | 50-150 | 90-98 | 20-60 |

Purification Techniques and Yield Optimization

The purification of fadrozole presents unique challenges due to the compound's tendency to form multiple polymorphs and its sensitivity to environmental conditions [5] [15]. High-Performance Liquid Chromatography remains the gold standard for analytical purity assessment and small-scale purification, achieving purities of 98-99.5% with recovery yields of 85-92% [5] [16]. The typical processing time of 2-4 hours using acetonitrile-water mobile phases makes this technique suitable for quality control and final polishing steps [5].

Crystallization techniques have been extensively optimized for large-scale purification, achieving purities of 95-98% with excellent recovery yields of 90-95% [17] [18]. The process typically requires 6-12 hours using ethanol-water solvent systems, making it economically viable for industrial implementation [17]. Careful control of supersaturation, temperature gradients, and seeding strategies is crucial for obtaining consistent crystal morphology and avoiding the formation of undesirable polymorphs [18].

Recrystallization protocols have been refined to achieve purities of 97-99% with recovery yields of 88-94% [17] [19]. These processes typically require 8-16 hours using mixed organic solvent systems, allowing for the removal of structurally related impurities that may co-crystallize with the desired product [19]. The selection of appropriate solvent combinations is critical for maximizing both purity and yield [17].

Capillary electrophoresis techniques, including both High-Performance Capillary Electrophoresis and Micellar Electrokinetic Capillary Chromatography, have been developed for enantiomeric separation of fadrozole [5]. These methods achieve purities of 94-97% for capillary electrophoresis and 96-98% for micellar electrokinetic chromatography, with processing times of 1-2 hours and 1.5-3 hours respectively [5]. The ability to use cyclodextrin-based chiral selectors makes these techniques particularly valuable for preparing enantiopure materials [5].

Advanced purification strategies have focused on developing continuous crystallization processes that can be integrated into manufacturing workflows [20]. These approaches combine nucleation control, crystal growth optimization, and automated harvest systems to maximize both throughput and product quality [20]. Temperature cycling protocols and antisolvent addition techniques have been particularly effective for controlling particle size distribution and crystal habit [17].

Table 3: Purification Techniques and Yield Optimization

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Solvent Requirements |

|---|---|---|---|---|

| High-Performance Liquid Chromatography | 98-99.5 | 85-92 | 2-4 hours | Acetonitrile/water |

| Crystallization | 95-98 | 90-95 | 6-12 hours | Ethanol/water |

| Recrystallization | 97-99 | 88-94 | 8-16 hours | Mixed organic solvents |

| Capillary Electrophoresis | 94-97 | 80-88 | 1-2 hours | Aqueous buffers |

| Micellar Electrokinetic Chromatography | 96-98 | 82-90 | 1.5-3 hours | Micellar solutions |

Scalability Challenges in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial manufacturing of fadrozole presents numerous technical and economic challenges that must be systematically addressed [21] [22]. Laboratory-scale processes typically operate with batch sizes of 0.1-1 kg and achieve yield efficiencies of 75-85% over processing times of 8-12 hours [21]. These small-scale operations serve as the baseline for process development but often fail to predict the complexities encountered during scale-up [21].

Pilot plant operations, handling batch sizes of 10-100 kg, frequently experience reduced yield efficiencies of 70-80% due to mass and heat transfer limitations [21] [22]. Processing times typically increase to 16-24 hours as mixing efficiency decreases and temperature control becomes more challenging [21]. The cost factor improvement to 0.8 relative to laboratory scale reflects economies of scale, though this is partially offset by reduced yields [22].

Commercial-scale production, operating with batch sizes of 500-2000 kg, encounters further yield degradation to 65-75% as mixing, heat transfer, and mass transfer limitations become more pronounced [21] [23]. Processing times extend to 36-48 hours, requiring careful optimization of reactor design and operating procedures [21]. The cost factor improvement to 0.5 makes commercial production economically viable despite yield losses [22].

Large industrial scale operations, handling 5000-20000 kg batches, face the most significant challenges with yield efficiencies dropping to 60-70% [21] [23]. Processing times can extend to 72-96 hours, requiring sophisticated process control systems and quality assurance protocols [23]. However, the cost factor improvement to 0.3 provides substantial economic advantages that justify the investment in large-scale infrastructure [22].

Quality control requirements become increasingly stringent as scale increases, progressing from basic analytical testing at laboratory scale to full regulatory validation at industrial scale [24] [25]. The implementation of Good Manufacturing Practice standards and regulatory compliance adds complexity and cost but is essential for pharmaceutical applications [24]. Process analytical technology and real-time monitoring systems become critical for maintaining product quality at large scales [23].

Heat management represents one of the most significant scalability challenges, as the surface area to volume ratio decreases with increasing batch size [21]. Exothermic reactions that are easily controlled at laboratory scale can become difficult to manage in large reactors, potentially leading to thermal runaway conditions [21]. Advanced reactor designs incorporating internal cooling coils, external heat exchangers, and temperature monitoring systems are essential for safe operation [22].

Table 4: Industrial Scalability Parameters

| Scale Parameter | Batch Size (kg) | Yield Efficiency (%) | Processing Time (hours) | Cost Factor | Quality Control Requirements |

|---|---|---|---|---|---|

| Laboratory Scale | 0.1-1 | 75-85 | 8-12 | 1.0 | Basic analytical |

| Pilot Plant Scale | 10-100 | 70-80 | 16-24 | 0.8 | Enhanced testing |

| Commercial Scale | 500-2000 | 65-75 | 36-48 | 0.5 | Full GMP compliance |

| Large Industrial Scale | 5000-20000 | 60-70 | 72-96 | 0.3 | Regulatory validation |

Green Chemistry Approaches for Sustainable Manufacturing

The implementation of green chemistry principles in fadrozole manufacturing has become increasingly important as pharmaceutical companies seek to reduce their environmental footprint while maintaining economic viability [26] [27]. Waste prevention strategies focus on designing synthetic routes that minimize byproduct formation, achieving environmental impact reductions of 40-60% while providing moderate cost savings through reduced waste disposal requirements [28] [29].

Atom economy principles have been successfully applied to fadrozole synthesis through the development of highly efficient transformations that incorporate the maximum number of starting material atoms into the final product [27] [30]. These approaches achieve environmental impact reductions of 30-50% while providing significant cost savings through improved material utilization [27]. The design of cascade reactions and tandem processes has been particularly effective in maximizing atom economy [30].

Less hazardous synthesis methodologies have been developed through careful reagent selection and reaction design [31] [28]. The replacement of toxic reagents with safer alternatives has achieved environmental impact reductions of 50-70%, though initial investment in process redevelopment is required [28]. Long-term benefits include reduced worker exposure risks, lower insurance costs, and simplified waste management procedures [29].

Safer chemical design principles have been applied to develop biodegradable intermediates that minimize environmental persistence [27] [32]. These approaches achieve environmental impact reductions of 35-55% while providing long-term economic benefits through reduced environmental liability [29]. The design of protecting groups and auxiliaries that can be easily removed and recycled has been particularly valuable [32].

Safer solvent strategies have focused on replacing traditional organic solvents with water-based reaction media and supercritical carbon dioxide systems [31] [27]. These approaches achieve the highest environmental impact reductions of 60-80% while providing immediate cost reductions through simplified separation and purification procedures [27] [14]. Ionic liquid systems have also proven effective for creating recyclable reaction media [14].

Energy efficiency improvements through the development of room temperature processes and microwave-assisted synthesis have achieved environmental impact reductions of 30-45% [33] [27]. While energy cost savings are immediate, some approaches require equipment investment for specialized heating or cooling systems [34]. The development of catalytic systems that operate under mild conditions has been particularly valuable [35].

Renewable feedstock utilization involves the replacement of petroleum-derived starting materials with plant-derived alternatives [27] [32]. These approaches achieve environmental impact reductions of 25-40%, though cost implications are variable depending on feedstock availability and processing requirements [32]. The development of bio-based benzonitrile precursors has shown particular promise [14].

Advanced catalytic systems designed for recyclability and reuse have achieved environmental impact reductions of 45-65% [27] [35]. While equipment investment is required for catalyst recovery and regeneration systems, the long-term benefits include reduced raw material costs and improved process sustainability [35]. Heterogeneous catalyst systems that can be easily separated and reused have been particularly successful [10].

Table 5: Green Chemistry Approaches for Sustainable Manufacturing

| Green Chemistry Principle | Implementation in Fadrozole Synthesis | Environmental Impact Reduction (%) | Cost Implications |

|---|---|---|---|

| Waste Prevention | Reduced byproduct formation | 40-60 | Moderate savings |

| Atom Economy | High atom utilization efficiency | 30-50 | Significant savings |

| Less Hazardous Synthesis | Non-toxic reagent selection | 50-70 | Initial investment required |

| Safer Chemicals | Biodegradable intermediate design | 35-55 | Long-term benefits |

| Safer Solvents | Water-based reaction media | 60-80 | Immediate cost reduction |

| Energy Efficiency | Room temperature processes | 30-45 | Energy cost savings |

| Renewable Feedstocks | Plant-derived starting materials | 25-40 | Variable cost impact |

| Catalysis | Recyclable catalyst systems | 45-65 | Equipment investment |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Cytochrome P450 [EC:1.14.14.-]

CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Other CAS

Wikipedia

Dates

hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the

treatment of estrogen-dependent disease. J Med Chem. 1991 Feb;34(2):725-36.

PubMed PMID: 1825337.

2: Raats JI, Falkson G, Falkson HC. A study of fadrozole, a new aromatase

inhibitor, in postmenopausal women with advanced metastatic breast cancer. J Clin

Oncol. 1992 Jan;10(1):111-6. PubMed PMID: 1530798.

3: Falkson G, Raats JI, Falkson HC. Fadrozole hydrochloride, a new nontoxic

aromatase inhibitor for the treatment of patients with metastatic breast cancer.

J Steroid Biochem Mol Biol. 1992 Sep;43(1-3):161-5. PubMed PMID: 1388048.